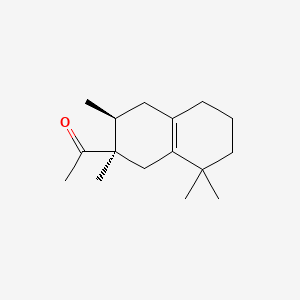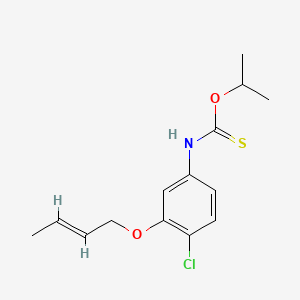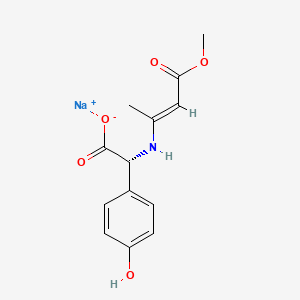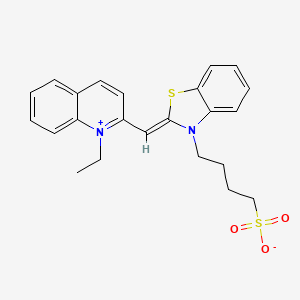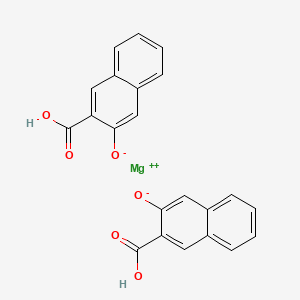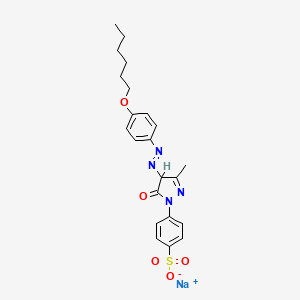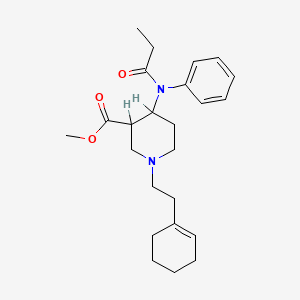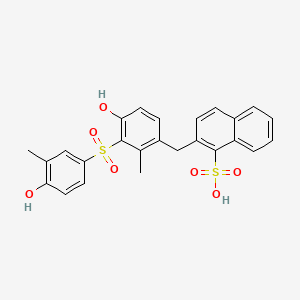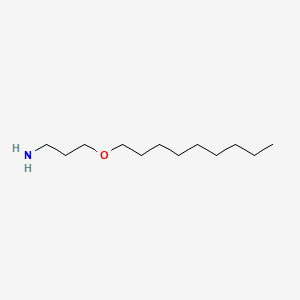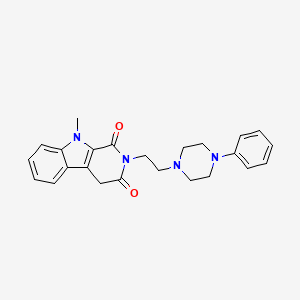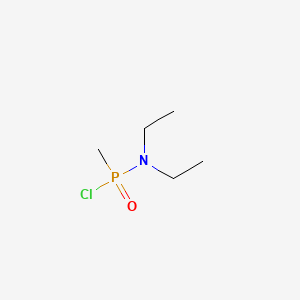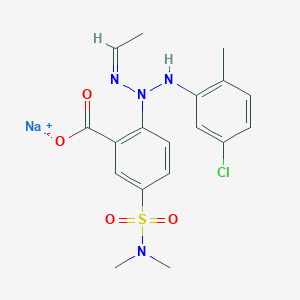
Sodium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate is a complex organic compound that features a combination of aromatic rings, triazene, and sulfonamide groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate typically involves multi-step organic reactions. The process may start with the preparation of the benzoate core, followed by the introduction of the triazene group and the sulfonamide group. Common reagents used in these steps include chlorinating agents, sulfonyl chlorides, and diazotizing agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or products.
Reduction: Reduction reactions can modify the triazene or sulfonamide groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its biological activity and potential as a pharmaceutical agent.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the triazene group may interact with DNA or proteins, leading to biological effects. The sulfonamide group can inhibit certain enzymes or receptors, contributing to the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium 2-(3-(5-chloro-2-tolyl)-1-ethyltriazen-2-yl)-5-((dimethylamino)sulphonyl)benzoate can be compared with other triazene or sulfonamide-containing compounds.
- Examples include other benzoate derivatives with similar functional groups.
Uniqueness
This compound’s uniqueness lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Propriétés
Numéro CAS |
85030-42-8 |
|---|---|
Formule moléculaire |
C18H20ClN4NaO4S |
Poids moléculaire |
446.9 g/mol |
Nom IUPAC |
sodium;2-[(5-chloro-2-methylanilino)-[(Z)-ethylideneamino]amino]-5-(dimethylsulfamoyl)benzoate |
InChI |
InChI=1S/C18H21ClN4O4S.Na/c1-5-20-23(21-16-10-13(19)7-6-12(16)2)17-9-8-14(11-15(17)18(24)25)28(26,27)22(3)4;/h5-11,21H,1-4H3,(H,24,25);/q;+1/p-1/b20-5-; |
Clé InChI |
HALUHFOAGQROMR-ROTQIPFPSA-M |
SMILES isomérique |
C/C=N\N(C1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)[O-])NC2=C(C=CC(=C2)Cl)C.[Na+] |
SMILES canonique |
CC=NN(C1=C(C=C(C=C1)S(=O)(=O)N(C)C)C(=O)[O-])NC2=C(C=CC(=C2)Cl)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


